molecular formula C13H16ClNO6 B11524198 2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid

2-{[(Chloroacetyl)amino]methyl}-3,4,5-trimethoxybenzoic acid

Cat. No.: B11524198
M. Wt: 317.72 g/mol
InChI Key: BAPHPKUPVBZACQ-UHFFFAOYSA-N
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Description

2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a benzoic acid core substituted with chloroacetamido and trimethoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and chloroacetyl chloride.

    Formation of Chloroacetamido Intermediate: Chloroacetyl chloride reacts with an amine to form the chloroacetamido intermediate.

    Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxybenzoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure to maximize yield.

    Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed in acidic or basic environments.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Derivatives: Based on the specific redox conditions.

Scientific Research Applications

2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromoacetamido)methyl]-3,4,5-trimethoxybenzoic acid
  • 2-[(2-Iodoacetamido)methyl]-3,4,5-trimethoxybenzoic acid

Uniqueness

2-[(2-Chloroacetamido)methyl]-3,4,5-trimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C13H16ClNO6

Molecular Weight

317.72 g/mol

IUPAC Name

2-[[(2-chloroacetyl)amino]methyl]-3,4,5-trimethoxybenzoic acid

InChI

InChI=1S/C13H16ClNO6/c1-19-9-4-7(13(17)18)8(6-15-10(16)5-14)11(20-2)12(9)21-3/h4H,5-6H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

BAPHPKUPVBZACQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)O)CNC(=O)CCl)OC)OC

Origin of Product

United States

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